Kahalalide F
Overview
Description
Preparation Methods
The synthesis of P-276-00 involves several steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes involves the reaction of 1-methyl-4-piperidinone with acetic acid saturated with anhydrous hydrogen chloride gas to yield an intermediate compound . This intermediate undergoes Friedel-Craft acylation with acetic anhydride and boron trifluoride etherate, followed by treatment under basic conditions in dichloromethane to afford the final product . Industrial production methods for P-276-00 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
P-276-00 undergoes various chemical reactions, primarily involving its interaction with cyclin-dependent kinases. It acts as an inhibitor by binding to the active sites of these kinases, thereby preventing their interaction with cyclins and subsequent phosphorylation of target proteins . This inhibition leads to cell cycle arrest at the G1/S phase and induces apoptosis . Common reagents used in these reactions include acetic anhydride, boron trifluoride etherate, and anhydrous hydrogen chloride . The major products formed from these reactions are the inhibited forms of CDK1, CDK4, and CDK9, which are unable to promote cell cycle progression .
Scientific Research Applications
P-276-00 has been extensively studied for its anti-cancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including non-small cell lung cancer, head and neck squamous cell carcinoma, and multiple myeloma . In preclinical studies, P-276-00 has demonstrated the ability to induce apoptosis and reduce tumor growth in xenograft models . Additionally, it has been investigated for its potential use in combination therapies with other anti-cancer agents and radiation . Beyond oncology, P-276-00’s role as a CDK inhibitor makes it a valuable tool for studying cell cycle regulation and transcriptional control in various biological contexts .
Mechanism of Action
P-276-00 exerts its effects by inhibiting the activity of cyclin-dependent kinases, particularly CDK1, CDK4, and CDK9 . By binding to the active sites of these kinases, P-276-00 prevents their interaction with cyclins, leading to the inhibition of phosphorylation of key regulatory proteins such as retinoblastoma protein (RB) and E2F transcription factors . This inhibition results in cell cycle arrest at the G1/S phase and induces apoptosis through the activation of the P53 pathway . Additionally, P-276-00 has been shown to reduce the expression of tumor microenvironment proteins such as interleukin-6 and heat shock protein 70 .
Comparison with Similar Compounds
P-276-00 is similar to other CDK inhibitors such as flavopiridol and roscovitine, which also target cyclin-dependent kinases to induce cell cycle arrest and apoptosis . P-276-00 is unique in its pan-selective inhibition of CDK1, CDK4, and CDK9, whereas other inhibitors may have more selective or broader target profiles . This specificity makes P-276-00 particularly effective in certain cancer types where these kinases are overexpressed . Similar compounds include flavopiridol, roscovitine, and palbociclib, each with distinct target profiles and clinical applications .
Properties
IUPAC Name |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H124N14O16/c1-20-44(16)59(71(100)88-62-47(19)105-75(104)58(43(14)15)84-63(92)49(22-3)77-65(94)51(37-48-30-24-23-25-31-48)79-67(96)55(40(8)9)81-70(99)60(45(17)21-2)86-73(62)102)85-64(93)50(32-27-35-76)78-66(95)52-33-28-36-89(52)74(103)57(42(12)13)83-69(98)56(41(10)11)82-72(101)61(46(18)90)87-68(97)54(39(6)7)80-53(91)34-26-29-38(4)5/h22-25,30-31,38-47,50-52,54-62,90H,20-21,26-29,32-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-22-/t44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGXNDQKCXNWLO-YUHQQKLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)O[C@@H]([C@H](C(=O)N1)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCCN)NC(=O)[C@H]2CCCN2C(=O)[C@@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H124N14O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031233 | |
Record name | Kahalalide F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1477.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149204-42-2 | |
Record name | Kahalalide F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kahalalide F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KAHALALIDE F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQD6E2ZXEA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.